molecular formula C16H22N2O2S B6705296 N'-methyl-N-(2-propylphenyl)-N'-(thiolan-3-yl)oxamide

N'-methyl-N-(2-propylphenyl)-N'-(thiolan-3-yl)oxamide

Cat. No.: B6705296
M. Wt: 306.4 g/mol
InChI Key: YWCPJQPKQXWUBY-UHFFFAOYSA-N
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Description

N’-methyl-N-(2-propylphenyl)-N’-(thiolan-3-yl)oxamide: is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with a thiolane ring, a propyl-substituted phenyl group, and a methyl group attached to the nitrogen atoms of the oxamide moiety.

Properties

IUPAC Name

N'-methyl-N-(2-propylphenyl)-N'-(thiolan-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-3-6-12-7-4-5-8-14(12)17-15(19)16(20)18(2)13-9-10-21-11-13/h4-5,7-8,13H,3,6,9-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCPJQPKQXWUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1NC(=O)C(=O)N(C)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N-(2-propylphenyl)-N’-(thiolan-3-yl)oxamide typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under acidic conditions.

    Attachment of the Propyl-Substituted Phenyl Group: The propyl-substituted phenyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a phenyl derivative.

    Formation of the Oxamide Moiety: The final step involves the reaction of the thiolane derivative with N-methyl oxalyl chloride in the presence of a base such as triethylamine to form the oxamide structure.

Industrial Production Methods

Industrial production of N’-methyl-N-(2-propylphenyl)-N’-(thiolan-3-yl)oxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N-(2-propylphenyl)-N’-(thiolan-3-yl)oxamide: can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxamide moiety can be reduced to form amines or other derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles such as sodium azide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

N’-methyl-N-(2-propylphenyl)-N’-(thiolan-3-yl)oxamide: has several scientific research applications, including:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential biological activities.

    Industrial Applications: It may find use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N’-methyl-N-(2-propylphenyl)-N’-(thiolan-3-yl)oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiolane ring and oxamide moiety may play crucial roles in its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

N’-methyl-N-(2-propylphenyl)-N’-(thiolan-3-yl)oxamide: can be compared with other oxamides and thiolane-containing compounds:

    Similar Compounds: N,N’-dimethyl-N’-(thiolan-3-yl)oxamide, N’-ethyl-N-(2-propylphenyl)-N’-(thiolan-3-yl)oxamide.

    Uniqueness: The presence of both the propyl-substituted phenyl group and the thiolane ring makes it unique compared to other oxamides. This unique structure may confer distinct chemical and biological properties.

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